Albuterol Sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Albuterol Sulfate involves the preparation of arylethanolamines. One common method includes the condensation of a haloacetophenone with a benzyl-protected tert-butylamine, followed by multiple reduction steps using reducing agents such as lithium aluminum hydride and sodium borohydride . Another method involves the condensation of tert-butylamine with arylglyoxal, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as solid-phase extraction and liquid-liquid extraction to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Albuterol Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to its sulfate ester form.
Reduction: Reduction of intermediates during synthesis.
Substitution: Involvement in reactions where functional groups are substituted.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.
Substitution: Various organic solvents and catalysts.
Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates such as arylglyoxals and arylethanolamines being crucial in the synthesis process .
Scientific Research Applications
Albuterol Sulfate has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating respiratory conditions.
Industry: Employed in the development of inhalation devices and formulations for respiratory therapy.
Mechanism of Action
Albuterol Sulfate acts as a selective beta-2 adrenergic receptor agonist. It stimulates beta-2 receptors in the smooth muscle of the bronchi and bronchioles, leading to muscle relaxation and bronchodilation. This action increases airflow to the lungs, providing relief from bronchospasm . The compound is metabolized in the liver and excreted primarily through urine .
Comparison with Similar Compounds
Levalbuterol: A single-isomer form of Albuterol, with higher specificity for beta-2 receptors and fewer side effects.
Terbutaline: Another beta-2 adrenergic agonist used for similar indications but with a different pharmacokinetic profile.
Uniqueness of Albuterol Sulfate: this compound is unique due to its balanced efficacy and safety profile. It is widely used due to its rapid onset of action and effectiveness in relieving acute bronchospasm. Compared to Levalbuterol, it is more cost-effective, making it a preferred choice in many clinical settings .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSSFBOAGDEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881180 | |
Record name | Albuterol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-70-9 | |
Record name | Albuterol sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albuterol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBUTEROL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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